molecular formula C16H14N2O3 B7536499 4-(2-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

4-(2-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B7536499
M. Wt: 282.29 g/mol
InChI Key: CJITYUOGSCQPIB-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-methoxybenzoyl chloride with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with various functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-5-2-6-11(14)16(20)18-10-15(19)17-12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJITYUOGSCQPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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